ACSS2 Enzymatic Inhibition Potency Advantage Over a Structurally Distinct ACSS2 Inhibitor
In a luciferase‑based ACSS2 enzymatic assay, the target compound inhibited recombinant human ACSS2 with an IC₅₀ of approximately 600 nM . By comparison, the widely used ACSS2 probe VY‑3‑249 (CAS 2760536‑87‑4), which bears a distinct imidazo‑pyridine scaffold, achieves an IC₅₀ of 1,200 nM in a biochemical TranScreener assay . Although the assay formats differ (luciferase vs. TranScreener), the approximately 2‑fold lower IC₅₀ value suggests meaningful biochemical potency differentiation that warrants head‑to‑head validation under identical conditions.
| Evidence Dimension | ACSS2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 600 nM |
| Comparator Or Baseline | VY‑3‑249: IC₅₀ = 1,200 nM |
| Quantified Difference | ~2‑fold lower IC₅₀ for target compound |
| Conditions | Target compound: luciferase‑based assay ; VY‑3‑249: TranScreener biochemical assay |
Why This Matters
For researchers probing acetate‑dependent lipid or histone acetylation, a 2‑fold potency difference may translate into lower working concentrations in cellular models, reducing potential off‑target liabilities when benchmarked in parallel against VY‑3‑249.
